molecular formula C17H17BrN4O2S B4014082 N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide

N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide

Cat. No. B4014082
M. Wt: 421.3 g/mol
InChI Key: POBFQOPSQAIWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals known for their complex synthesis processes and significant biochemical activities. The interest in such molecules stems from their potential in various applications due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of similar triazolylmercaptoacetylthiosemicarbazides involves the reaction of 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-ylmercaptoacetylhydrazide with substituted isothiocyanates. This process yields a series of compounds evaluated for their antifungal activities, demonstrating the method's effectiveness in generating biologically active molecules (Terzioğlu Klip et al., 2010).

Molecular Structure Analysis

Studies on similar molecules, such as 3-(2-furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, have shown that the triazolyl and furyl rings in these compounds are essentially planar. This planarity plays a crucial role in the molecule's interactions and stability (Ozbey et al., 2000).

Chemical Reactions and Properties

The reactivity of similar compounds is highlighted by their ability to undergo various chemical reactions, including reactions with nucleophiles and active methylene compounds, leading to the production of substituted products and derivatives with potential biological activities (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility and crystallinity, are determined by their molecular structure. The planar nature of the triazolyl and furyl rings affects the overall solubility and stability, which are essential for their potential applications.

Chemical Properties Analysis

These compounds' chemical properties, including their reactivity with other chemical entities, are crucial for their biological activities. For instance, their reaction with isothiocyanates to produce triazolylmercaptoacetylthiosemicarbazides, which show antifungal activity, demonstrates the importance of understanding these properties for drug development and other applications (Terzioğlu Klip et al., 2010).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S/c1-3-14(16(23)19-12-8-6-11(18)7-9-12)25-17-21-20-15(22(17)2)13-5-4-10-24-13/h4-10,14H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBFQOPSQAIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.